Taxin B
Overview
Description
Synthesis Analysis
Taxin B synthesis has been achieved through various methods, emphasizing the importance of creating this compound for further studies. For instance, a notable synthesis approach for related compounds involves the stereoselective assembly of vinyltin derived from butynediol and a functionalized aldehyde, followed by a Stille cross-coupling to construct the dienyne moiety. Such methodologies highlight the complexity and creativity required in synthesizing complex natural products like Taxin B (Commeiras, Santelli, & Parrain, 2001).
Molecular Structure Analysis
The molecular structure of Taxin B and its analogs has been extensively studied, revealing the intricacies of its conformation and electronic structure. For example, taxifolin, a related flavonoid, has been analyzed to determine its conformational behavior and electronic structure, which correlates with its antioxidant activity. Such studies use advanced computational methods to calculate parameters like bond dissociation energy (BDE) and the highest occupied molecular orbital (HOMO) (Trouillas et al., 2004).
Chemical Reactions and Properties
Research into the chemical reactions and properties of Taxin B and related compounds has provided insights into their reactivity and potential applications. For instance, the synthesis and study of benzo[1,2-b:4,5-b']dichalcogenophenes contribute to understanding the physicochemical properties of such compounds, informing about the planar molecular structures and their reactivity (Takimiya et al., 2005).
Physical Properties Analysis
The physical properties of Taxin B, such as solubility, melting point, and stability, are crucial for its handling and application in research. While specific studies on Taxin B's physical properties were not identified, related research on similar compounds provides a framework for understanding these aspects. For example, the development of methodologies to manipulate bond structures in BCN nanosheets indicates the importance of physical properties in the synthesis and application of complex molecules (Jin et al., 2014).
Scientific Research Applications
Antioxidative Effects : Compounds like 7-Deacetyl-taxine B and 5-Cinnamoyloxy-taxin B derived from Taxin B can reduce intracellular reactive oxygen species (ROS), protect cell nuclei, and improve cell viability in oxidative model cells (Xiao, 2010). Additionally, 7-Deacetyl-taxine B can decrease apoptosis and ultra-microstructure destruction in oxidative SK-N-SH cells (Wang Wei-ping, 2013).
Forensic Toxicology : Taxine B and isotaxine B are utilized in toxicological investigations, particularly in determining the cause of death in suicide cases involving Taxus baccata (Kula et al., 2009). Taxin B is also used in forensic laboratories for confirming Taxus baccata intoxications and indicating the presence of 3,5-dimethoxyphenol in biological material (Dziadosz et al., 2014).
Medical Research : Taxifolin, a derivative of Taxin B, has been shown to reduce apoptosis and improve bone formation in alveolar bone in an experimental periodontitis model (Lektemur Alpan et al., 2020). Furthermore, taxifolin treatment improves cardiac function and attenuates apoptosis, demonstrating cardioprotective effects against ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway (Tang et al., 2019).
Cellular and Molecular Biology : Taxane-derived compounds, including those from Taxin B, can protect neurocytes from H2O2-induced oxidative stress injury (Duan et al., 2017). Additionally, Taxin B has shown potent cytotoxicity against human colon carcinoma cells (Shen et al., 2000).
Agricultural Applications : TAXI-I, a xylanase inhibitor, increases plant resistance to Botrytis cinerea by inhibiting the necrotizing activity of BcXyn11a xylanase (Tundo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,9,12-triacetyloxy-14-hydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O10/c1-13-21(35-14(2)29)10-19-22(36-15(3)30)9-18-12-28(8,23(11-20(18)33)37-16(4)31)26(34)25(38-17(5)32)24(13)27(19,6)7/h9,19-23,25,33H,10-12H2,1-8H3/b18-9+/t19-,20-,21-,22-,23-,25+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYDZECFCXRQOK-IANSKHESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxin B | |
CAS RN |
168109-52-2 | |
Record name | Taxine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168109522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(9.3.1.14,8)hexadeca-4,10-dien-2-one, 3,6,9,14-tetrakis(acetyloxy)-12-hydroxy-1,5,16,16-tetramethyl-, (1S,3R,6S,8R,9S,10E,12S,14S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAXINE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB5005PDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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